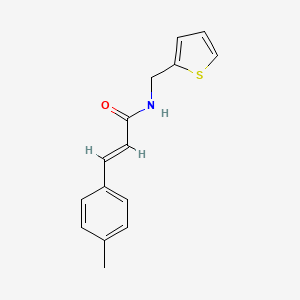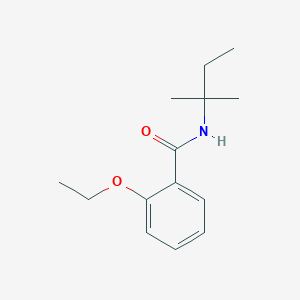
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTAA is a member of the acrylamide family, which is known for its diverse biological activities.
科学的研究の応用
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a variety of biological activities, making it a promising compound for biomedical research. One of the primary applications of this compound is in the study of protein-protein interactions. This compound has been used as a tool to investigate the interaction between the transcription factor c-Jun and its binding partner, c-Fos. Additionally, this compound has been used to study the interaction between the transcription factor NF-κB and its binding partner, IκBα.
作用機序
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is believed to exert its biological effects through the inhibition of protein-protein interactions. Specifically, this compound is thought to bind to the hydrophobic pockets of certain proteins, preventing them from interacting with their binding partners. This disruption of protein-protein interactions can have downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in the inhibition of protein-protein interactions, this compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phospholipase C. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
One of the primary advantages of using 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its specificity for certain protein targets. Because this compound binds to the hydrophobic pockets of proteins, it can selectively inhibit the activity of certain proteins without affecting others. Additionally, this compound is a relatively stable compound that can be easily synthesized and purified.
One limitation of using this compound in lab experiments is its potential for off-target effects. Because this compound can bind to hydrophobic pockets in a variety of proteins, it is possible that it could inhibit the activity of unintended targets. Additionally, this compound's mechanism of action may not be applicable to all protein-protein interactions, limiting its utility in certain experimental contexts.
将来の方向性
There are several potential future directions for research involving 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is in the development of more specific and potent inhibitors of protein-protein interactions. Additionally, there is potential for the use of this compound in the development of therapeutics for diseases such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
合成法
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-thiophenemethyl chloride, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is purified through column chromatography to obtain pure this compound.
特性
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-4-6-13(7-5-12)8-9-15(17)16-11-14-3-2-10-18-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJXPTVWIJORA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)



![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)